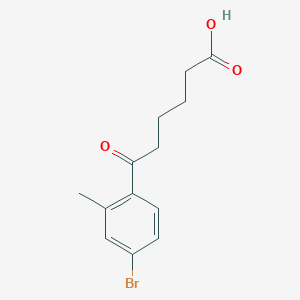

6-(4-溴-2-甲苯基)-6-氧代己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

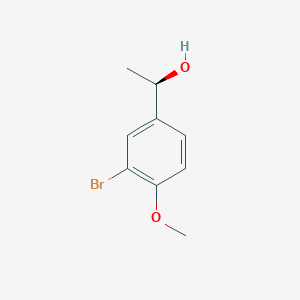

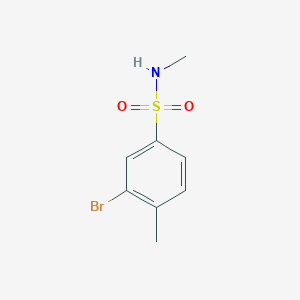

The compound of interest, 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid, is a brominated aromatic compound with potential pharmacological properties. It is structurally related to various cyclohexanone derivatives that have been synthesized and studied for their biological activities, such as inhibition of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and osteoporosis .

Synthesis Analysis

The synthesis of related cyclohexanone derivatives involves a series of reactions, including condensation and reduction processes. For instance, the synthesis of a cyclohexenyl ketone derivative was achieved through Kondakof condensation, Diels-Alder reaction, and subsequent reduction . Although the exact synthesis of 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the structural similarities with the discussed compounds.

Molecular Structure Analysis

The molecular and crystal structures of related chiral cyclohexanone derivatives have been determined using X-ray diffraction. These compounds, such as the 6-bromo derivative, exhibit a chair-type conformation of the cyclohexanone ring with various substituents in axial and equatorial positions. The geometric parameters of these molecules suggest that the presence of a bromine atom can influence the overall conformation and potentially the reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of cyclohexanone derivatives is influenced by the presence of substituents on the aromatic ring and the cyclohexanone moiety. The introduction of a bromine atom, as seen in the 6-bromo derivatives, can affect the electron distribution and thus the reactivity of the compound. These modifications can lead to novel interactions with biological targets, such as carbonic anhydrase enzymes, which are significant for their potential therapeutic applications .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid are not explicitly provided, related compounds have been characterized to some extent. For example, polymorphs of 6-oxo-6-(phenylamino)hexanoic acid exhibit different molecular conformations and intermolecular hydrogen bonding patterns, which can influence their physical properties, such as solubility and melting point . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

科学研究应用

质谱表征和碎片机制

一项研究讨论了小氧羧酸的质谱表征,包括 5-氧代己酸和 6-氧代庚酸,深入了解了它们的气相离子碎片机制。这项研究对于理解类似化合物在质谱下的行为至关重要,可应用于广泛的科学分析 (Kanawati et al., 2007)。

合成和抗炎特性

另一项研究重点关注 6-(6-甲氧基-2-萘基)-6-氧代庚酸甲酯的合成,展示了其抗炎特性。这项研究突出了结构相关化合物潜在的药物应用 (Balo et al., 2000)。

真菌中的脱落酸类似物

对盐碱地真菌木霉属的研究导致了两种新的酸脱落酸类似物的分离,展示了具有相似结构的化合物的天然存在和潜在生物活性。该研究表明了此类化合物的来源的生物多样性及其在药物发现中的潜在用途 (Ma et al., 2011)。

实用合成和药物中间体

报道了一种 2-溴-6-甲氧基萘的实用合成方法,它是制备抗炎剂的重要中间体,突出了相关溴苯基化合物的化学合成方法。这强调了此类化合物在药物合成中的相关性 (Xu & He, 2010)。

类花生酸生物合成和抗炎活性

描述了合成和评估一系列 6-芳基-4-氧代己酸对其对类花生酸生物合成和抗炎活动的影响。这项研究有助于理解类似化合物的生物活性和其潜在治疗应用 (Abouzid et al., 2007)。

属性

IUPAC Name |

6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-9-8-10(14)6-7-11(9)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGPSUTOOCDQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645385 |

Source

|

| Record name | 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

CAS RN |

898767-34-5 |

Source

|

| Record name | 4-Bromo-2-methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)